

Biological significance of 5-Amino-1H-imidazole-4-carbonitrile precursors

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Compound of Interest

Compound Name: 5-Amino-1H-imidazole-4-carbonitrile

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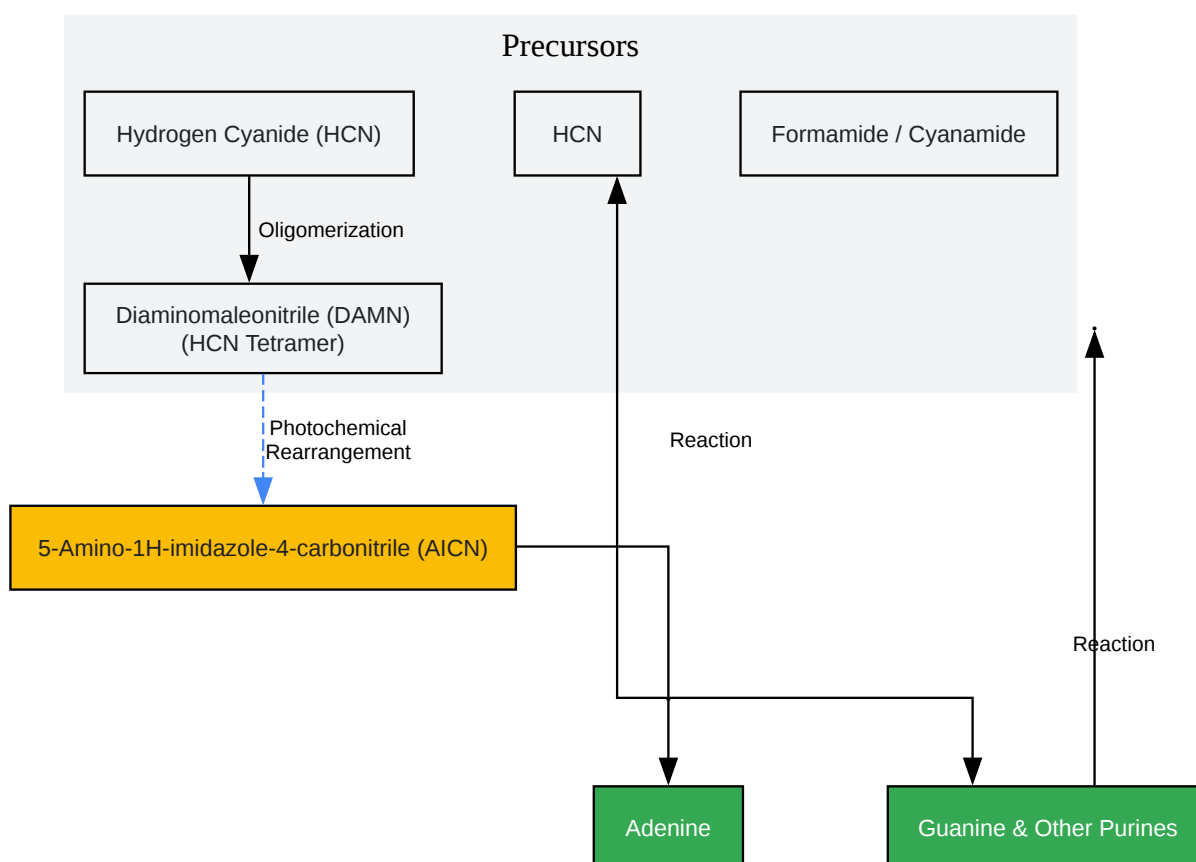
Abstract

5-Amino-1H-imidazole-4-carbonitrile (AICN), a pivotal heterocyclic compound, and its precursors stand at the crossroads of prebiotic chemistry, fundamental metabolic pathways, and modern pharmacology. As an isomer of diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide (HCN), AICN is a key intermediate in the proposed prebiotic synthesis of purines, such as adenine, a fundamental component of nucleic acids.[1][2][3] In contemporary biological systems, derivatives of the imidazole core are central to the de novo purine biosynthesis pathway, which produces the essential nucleotide building blocks for DNA and RNA. Furthermore, the versatile chemistry of the AICN scaffold has established it as a valuable building block in drug discovery, leading to the synthesis of novel therapeutic agents with significant antiviral and anticancer properties.[4][5][6] This guide provides a comprehensive overview of the biological significance of AICN precursors, detailing their role in prebiotic evolution, their function in metabolic signaling, and their application in the development of bioactive compounds.

Prebiotic Origins: The Role of AICN in the Synthesis of Purines

The "RNA world" hypothesis posits that RNA was the primary form of genetic material before the advent of DNA. A critical question in origins of life research is the plausible prebiotic synthesis of RNA's constituent nucleobases. AICN is a central figure in one of the most widely accepted models for the abiotic formation of purines.

This process is thought to begin with the oligomerization of hydrogen cyanide (HCN), a molecule believed to be abundant on early Earth.^{[3][7]} This oligomerization forms the HCN tetramer, diaminomaleonitrile (DAMN).^[3] Through a photochemical rearrangement, DAMN is near-quantitatively converted to the more stable and structurally significant isomer, **5-Amino-1H-imidazole-4-carbonitrile (AICN)**.^{[1][3][8]} AICN's structure is highly similar to that of adenine, and it serves as the direct precursor. The final step involves the reaction of AICN with another molecule of HCN, a process catalyzed by water or ammonia, to form adenine.^[1] This pathway represents a robust and plausible route for the emergence of a key component of genetic material under prebiotic conditions.^{[2][7]}



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Caption: Prebiotic pathway from Hydrogen Cyanide (HCN) to purines via AICN.

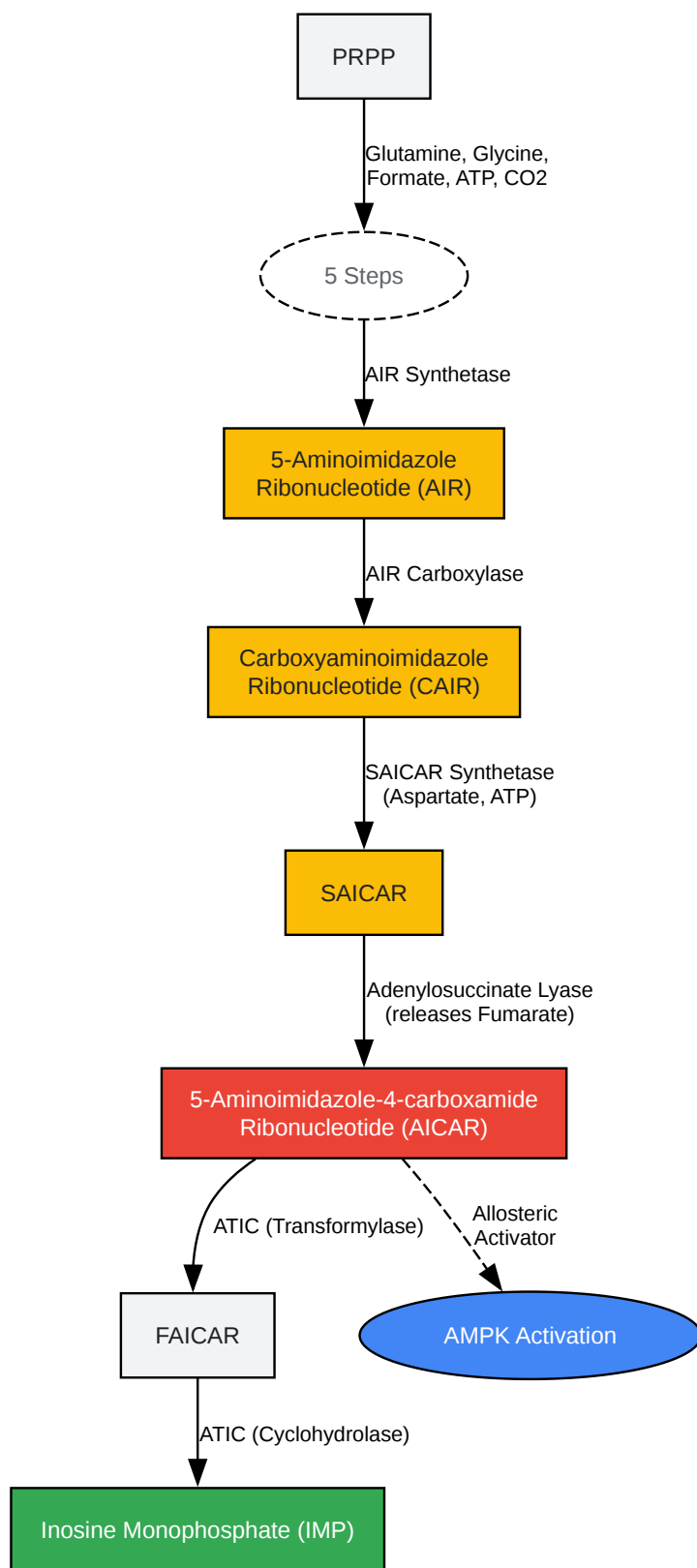
Metabolic Significance: Imidazole Derivatives in De Novo Purine Biosynthesis

In modern organisms, the synthesis of purine nucleotides occurs through the de novo pathway, a highly conserved metabolic process. While AICN itself is not a direct intermediate, its structural analogues, specifically 5-aminoimidazole ribonucleotides, are crucial components of this pathway. The process begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Key steps involving imidazole derivatives include:

- Step 6: The formation of 5-aminoimidazole ribonucleotide (AIR) via an ATP-dependent dehydration and ring closure, catalyzed by AIR synthetase.[9]
- Step 7: The carboxylation of AIR to carboxyaminoimidazole ribonucleotide (CAIR).[9]
- Step 8 & 9: The conversion of CAIR to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) through a two-step process involving the intermediate N-succinyl-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR).[9][10]
- Step 10 & 11: The final two steps of the pathway are catalyzed by the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase), which converts AICAR into IMP.[11][12]

The intermediate AICAR can also be generated from the salvage pathway by the phosphorylation of AICA-riboside (AICAr), a cell-permeable compound often used experimentally to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11][13] This links the de novo purine pathway to broader cellular signaling networks, including insulin signaling.[11][14]



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Caption: Imidazole intermediates in the de novo purine biosynthesis pathway.

Applications in Drug Discovery and Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.^[15] AICN and its precursors are versatile building blocks for synthesizing a wide range of bioactive molecules, including antiviral and anticancer agents.^{[5][16][17]}

Antiviral Activity

Recent studies have demonstrated that AICN derivatives decorated with α -amino acid side-chains exhibit significant activity against the Influenza A virus.^{[4][18]} These compounds are synthesized through a multicomponent, microwave-assisted reaction. The subsequent annulation of these imidazole derivatives with formic acid yields purine analogues that also show antiviral properties.^{[4][18]} The proposed mechanism of action involves the impairment of viral budding from host cells, preventing the spread of the infection.^[18]

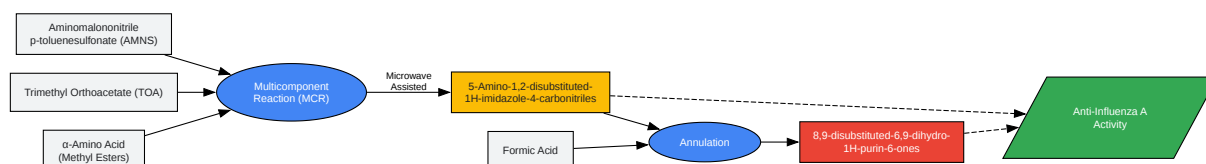
Compound	R Group (Amino Acid Side-Chain)	IC ₅₀ (μM) [a]	CC ₅₀ (μM) [b]	Selectivity Index (SI) [c]
4a	Glycine	0.85	>100	>117.6
4b	Alanine	1.1	>100	>90.9
4c	Valine	1.5	>100	>66.6
4d	Serine	0.65	>100	>153.8
4e	Phenylalanine	0.52	85	163.4
4f	Tyrosine	0.48	80	166.6
6a	Glycine	2.5	>100	>40.0
6b	Alanine	3.1	>100	>32.2
6c	Valine	3.8	>100	>26.3
6d	Serine	1.9	>100	>52.6
6e	Phenylalanine	1.5	>100	>66.6
6f	Tyrosine	1.7	>100	>58.8

Data sourced
from Bizzarri et
al., 2021.[18]

[a] IC₅₀: 50%
inhibitory
concentration. [b]
CC₅₀: 50%
cytotoxic
concentration. [c]
SI: Selectivity
Index
(CC₅₀/IC₅₀).

Anticancer and Other Therapeutic Applications

The AICN scaffold is a key intermediate in the synthesis of various pharmaceuticals.[5] For instance, 5-Amino-1H-imidazole-4-carboxamide is an intermediate in the synthesis of the chemotherapy drug Temozolomide.[6][16] Furthermore, derivatives like AICAr that activate AMPK are under intense investigation for treating metabolic diseases and cancer, as AMPK activation can inhibit cell growth and proliferation in various cancer cell lines.[11][13]



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Caption: Workflow for the synthesis of bioactive AICN and purine derivatives.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis of bioactive imidazole and purine derivatives with anti-influenza activity.[4][18]

General Procedure for the Synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles (e.g., Compounds 4a-f)

- Preparation of Aminomalononitrile (AMN): To a solution of aminomalononitrile p-toluenesulfonate (1.0 eq, e.g., 5.9 mmol) in anhydrous tetrahydrofuran (THF, 30 mL), add triethylamine (1.2 eq, e.g., 7.1 mmol).
- Stirring: Stir the resulting mixture at room temperature for 30 minutes.
- Addition of Reagents: To the solution, add trimethyl orthoacetate (1.2 eq, e.g., 7.1 mmol) and the desired α-amino acid methyl ester derivative (1.2 eq, e.g., 7.1 mmol).

- **Microwave Irradiation:** Place the reaction mixture in a microwave synthesizer and irradiate at a specified temperature and time (e.g., 120 °C for 30 minutes) to drive the reaction to completion.
- **Work-up and Purification:** After cooling, evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
- **Characterization:** Confirm the structure and purity of the final compound using analytical techniques such as NMR (^1H , ^{13}C) spectroscopy and mass spectrometry.

General Procedure for the Annulation to 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones (e.g., Compounds 6a-f)

- **Reaction Setup:** Dissolve the synthesized 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile derivative (1.0 eq) in an excess of formic acid, which acts as both the C-1 donor reagent and the solvent.
- **Heating:** Heat the reaction mixture under reflux for a specified period (e.g., 6-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature and remove the excess formic acid under reduced pressure.
- **Purification:** Purify the resulting crude product by crystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure purine derivative.
- **Characterization:** Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

5-Amino-1H-imidazole-4-carbonitrile and its precursors are molecules of profound biological importance. Their story spans from the origins of life, where they likely played a crucial role in the prebiotic synthesis of the first genetic molecules, to the core of modern metabolism as

integral components of the de novo purine biosynthesis pathway.[3][9] Today, their significance extends into the realm of medicinal chemistry, where the AICN scaffold provides a fertile ground for the discovery and development of new therapeutic agents to combat viral infections and other diseases.[4][5] The continued exploration of the chemistry and biology of these imidazole derivatives promises to yield further insights into fundamental biological processes and to provide novel solutions for human health challenges.

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